2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15283851
InChI: InChI=1S/C20H21N3O5/c1-3-12-26-16-6-4-14(5-7-16)19-20(23-28-22-19)21-18(24)13-27-17-10-8-15(25-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,21,23,24)
SMILES:
Molecular Formula: C20H21N3O5
Molecular Weight: 383.4 g/mol

2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

CAS No.:

Cat. No.: VC15283851

Molecular Formula: C20H21N3O5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide -

Specification

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Standard InChI InChI=1S/C20H21N3O5/c1-3-12-26-16-6-4-14(5-7-16)19-20(23-28-22-19)21-18(24)13-27-17-10-8-15(25-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,21,23,24)
Standard InChI Key XYSJYZMIBLVTJS-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC

Introduction

The compound 2-(4-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic molecule that belongs to the class of acetamides and oxadiazoles. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural features, which suggest bioactivity. The presence of both an oxadiazole ring and ether functionalities indicates possible roles in pharmacological research, particularly in drug design.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the oxadiazole core through cyclization of hydrazides with carboxylic acids or their derivatives.

  • Coupling reactions to introduce the phenoxy and acetamide functionalities.

  • Final purification via recrystallization or chromatographic methods.

Spectroscopic Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

  • Infrared Spectroscopy (IR):

    • Key absorption bands include:

      • 3300\sim 3300 cm1^{-1} for N-H stretching (amide group).

      • 1650\sim 1650 cm1^{-1} for C=O stretching (amide carbonyl).

      • 1200\sim 1200 cm1^{-1} for C-O-C ether bonds.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons, methoxy (-OCH3_3), and propoxy (-OCH2_2) groups.

    • 13C^{13}C-NMR: Peaks for carbon atoms in the oxadiazole ring, amide carbonyl, and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=341m/z = 341, consistent with the molecular formula.

Potential Applications in Medicinal Chemistry

The combination of functional groups in this compound suggests several possible applications:

  • Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties.

  • Enzyme Inhibition: The amide moiety may interact with enzymes as a hydrogen bond donor/acceptor.

  • Anti-inflammatory Properties: Aromatic ethers often exhibit anti-inflammatory potential.

Computational Studies

Molecular docking studies could be performed to predict interactions with biological targets such as enzymes or receptors. For instance:

  • Docking against bacterial enzymes could reveal antimicrobial potential.

  • In silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis would assess drug-likeness.

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